molecular formula C22H22N2O B4000251 N-(4-anilinophenyl)-2-phenylbutanamide

N-(4-anilinophenyl)-2-phenylbutanamide

Cat. No.: B4000251
M. Wt: 330.4 g/mol
InChI Key: JNJQRKJKAKAIGL-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C22H22N2O and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.173213330 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds with structural similarities to N-(4-anilinophenyl)-2-phenylbutanamide have been studied for their corrosion inhibitory properties. For instance, thiophene Schiff base compounds have demonstrated effective corrosion inhibition on mild steel surfaces in acidic environments. These compounds adsorb onto metal surfaces following Langmuir's isotherm, indicating potential applications in protecting metals against corrosion (Daoud et al., 2014).

Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, the synthesis of compounds related to this compound plays a crucial role in the development of pharmaceutical intermediates. For example, research on the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, highlights the importance of such compounds in drug development processes (Zhou Kai, 2010).

Neuroprotection

Certain phenylbutyrate derivatives have been investigated for their neuroprotective effects. Sodium 4-phenylbutyrate, for example, has shown potential in protecting against cerebral ischemic injury by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating a possible therapeutic application for cerebral ischemia and stroke (Qi et al., 2004).

Electroluminescence

Novel classes of emitting amorphous molecular materials, including compounds structurally related to this compound, have been designed for organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission and serve as excellent emitting materials for EL devices, emitting multicolor light including white (Doi et al., 2003).

Properties

IUPAC Name

N-(4-anilinophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-2-21(17-9-5-3-6-10-17)22(25)24-20-15-13-19(14-16-20)23-18-11-7-4-8-12-18/h3-16,21,23H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJQRKJKAKAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.